Cas no 1427011-06-0 (1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine)

1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-Isobutyl-1H-pyrazol-3-yl)-ethylamine
- 1H-Pyrazole-3-methanamine, α-methyl-1-(2-methylpropyl)-
- 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine
- 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine
- EN300-2001407
- 1427011-06-0
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- Inchi: 1S/C9H17N3/c1-7(2)6-12-5-4-9(11-12)8(3)10/h4-5,7-8H,6,10H2,1-3H3
- InChI Key: RRIOWZTXEXDKDM-UHFFFAOYSA-N
- SMILES: NC(C1C=CN(CC(C)C)N=1)C
Computed Properties
- Exact Mass: 167.142247555g/mol
- Monoisotopic Mass: 167.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: 0.8
1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2001407-0.5g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 0.5g |
$1385.0 | 2023-09-16 | ||
Enamine | EN300-2001407-0.1g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 0.1g |
$1269.0 | 2023-09-16 | ||
Enamine | EN300-2001407-10g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 10g |
$6205.0 | 2023-09-16 | ||
Enamine | EN300-2001407-1g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 1g |
$1442.0 | 2023-09-16 | ||
Enamine | EN300-2001407-0.25g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 0.25g |
$1328.0 | 2023-09-16 | ||
Enamine | EN300-2001407-1.0g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 1g |
$1442.0 | 2023-06-03 | ||
Enamine | EN300-2001407-2.5g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 2.5g |
$2828.0 | 2023-09-16 | ||
Enamine | EN300-2001407-5.0g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 5g |
$4184.0 | 2023-06-03 | ||
Enamine | EN300-2001407-10.0g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 10g |
$6205.0 | 2023-06-03 | ||
Enamine | EN300-2001407-5g |
1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-amine |
1427011-06-0 | 5g |
$4184.0 | 2023-09-16 |
1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine Related Literature
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
Additional information on 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine
Introduction to 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine (CAS No. 1427011-06-0)
1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine (CAS No. 1427011-06-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, belongs to the class of pyrazole derivatives and has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the chemical structure, synthesis methods, biological activities, and recent research developments related to this compound.
The chemical structure of 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine is characterized by a pyrazole ring linked to an ethylamine moiety, with a 2-methylpropyl substituent attached to the pyrazole ring. The unique arrangement of functional groups in this molecule confers it with distinct chemical and biological properties. The pyrazole ring, known for its versatility in forming hydrogen bonds and π-stacking interactions, plays a crucial role in the compound's biological activity. The ethylamine moiety, on the other hand, contributes to the compound's lipophilicity and ability to cross cell membranes.
The synthesis of 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 3-aminoethylpyrazole with 2-methylpropionyl chloride, followed by reduction of the resulting amide to the corresponding amine. This approach is favored for its high yield and relatively straightforward procedure. Alternatively, the compound can be synthesized via a multi-step process involving the reaction of 3-aminoethylpyrazole with 2-methylpropionitrile, followed by reduction and subsequent alkylation. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using catalysts derived from renewable resources.
In terms of biological activity, 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine has been extensively studied for its potential as a therapeutic agent. Research has shown that this compound exhibits significant activity against various targets, including enzymes, receptors, and ion channels. One notable application is its use as a selective inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine can effectively inhibit the activity of certain kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
Beyond its enzymatic inhibition properties, 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine has also shown promise as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in numerous physiological processes. The ability of this compound to interact with specific GPCRs makes it a valuable tool for understanding receptor function and developing novel therapeutic strategies. For example, recent research has highlighted its potential as an agonist or antagonist for certain GPCRs involved in pain signaling and inflammatory responses.
The pharmacokinetic properties of 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine have also been investigated to assess its suitability for clinical applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilic nature allows it to readily cross cell membranes and reach target tissues, while its metabolic stability ensures prolonged activity in vivo. These properties make it an attractive candidate for further development as a therapeutic agent.
In addition to its therapeutic potential, 1-1-(2-methylpropyl)-1H-pyrazol-3-ylethan-1-amine has been explored for its use in diagnostic imaging applications. The unique chemical structure of this compound allows it to be labeled with radioisotopes or fluorescent tags without significantly altering its biological activity. This property makes it useful for developing imaging agents that can selectively target specific tissues or cells, thereby enhancing diagnostic accuracy and sensitivity.
The safety profile of 1-1-(2-methylpropyl)-1H-pyrazol-3-yethanamine has been evaluated through extensive preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further clinical trials are necessary to confirm these findings in human subjects and to establish safe dosing regimens.
In conclusion, 1-1-(2-methylpropyl)-1H-pyrazol-3-yethanamine (CAS No. 1427011-06-) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with valuable biological properties, making it a subject of ongoing investigation for various therapeutic and diagnostic purposes. As research continues to advance our understanding of this compound's mechanisms of action and potential benefits, it holds great promise for contributing to the development of innovative treatments for a range of diseases.
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